molecular formula C14H18N2O3S B12327886 tert-butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate

tert-butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate

Katalognummer: B12327886
Molekulargewicht: 294.37 g/mol
InChI-Schlüssel: WBSSQFGWRORLAX-VUWPPUDQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate is a complex organic compound that belongs to the benzothiazepine family. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a benzothiazepine ring. Benzothiazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzothiazepine core, followed by the introduction of the tert-butyl group and the amino group. The reaction conditions often involve the use of anhydrous solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous synthesis, which can be more efficient and sustainable compared to batch processes . The use of flow microreactors can also help in scaling up the production while maintaining the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

tert-Butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-Butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate is unique due to its specific structure, which combines a benzothiazepine ring with a tert-butyl group and an amino group

Eigenschaften

Molekularformel

C14H18N2O3S

Molekulargewicht

294.37 g/mol

IUPAC-Name

tert-butyl (3S)-2-amino-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-3-carboxylate

InChI

InChI=1S/C14H18N2O3S/c1-14(2,3)19-13(18)10-11(15)20-9-7-5-4-6-8(9)16-12(10)17/h4-7,10-11H,15H2,1-3H3,(H,16,17)/t10-,11?/m0/s1

InChI-Schlüssel

WBSSQFGWRORLAX-VUWPPUDQSA-N

Isomerische SMILES

CC(C)(C)OC(=O)[C@H]1C(SC2=CC=CC=C2NC1=O)N

Kanonische SMILES

CC(C)(C)OC(=O)C1C(SC2=CC=CC=C2NC1=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.